molecular formula C14H11Cl2NO3 B8752185 2-(2,4-Dichloro-phenoxy)-N-(3-hydroxy-phenyl)-acetamide

2-(2,4-Dichloro-phenoxy)-N-(3-hydroxy-phenyl)-acetamide

Cat. No. B8752185
M. Wt: 312.1 g/mol
InChI Key: IDOZDGXVEHRBQN-UHFFFAOYSA-N
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Patent
US08394799B2

Procedure details

To a solution of the (2,4-dichloro-phenoxyacetic acid (600 mg, 2.71 mmol) and 3-amino-phenol (592 mg, 5.43 mmol) in DMF (20.0 mL) were added benzotriazol-1-yl-N-oxy-trispyrrolidino)-phosphonium hexafluorophosphate (PyBOP) (2.8 g, 5.43 mmol), and N,N-diisopropylethylamine (DIPEA) (0.95 ml, 5.43 mmol). The reaction mixture was stirred at room temperature overnight, and then partitioned between ethyl acetate and brine. The organic phase was dried (MgSO4anh), and concentrated. Purification by silica gel column chromatography (n-Hexane:EtOAc:MeOH=10:3:1) gave 2-(2,4-Dichloro-phenoxy)-N-(3-hydroxy-phenyl)-acetamide as a white solid (837 mg, 99% yield)
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
592 mg
Type
reactant
Reaction Step One
Name
phosphonium hexafluorophosphate
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6]([OH:8])=O.[NH2:14][C:15]1[CH:16]=[C:17]([OH:21])[CH:18]=[CH:19][CH:20]=1.F[P-](F)(F)(F)(F)F.[PH4+].C(N(CC)C(C)C)(C)C>CN(C=O)C>[Cl:1][C:2]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6]([NH:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([OH:21])[CH:16]=1)=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC1=C(OCC(=O)O)C=CC(=C1)Cl
Name
Quantity
592 mg
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
phosphonium hexafluorophosphate
Quantity
2.8 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.[PH4+]
Name
Quantity
0.95 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and brine
CUSTOM
Type
CUSTOM
Details
The organic phase was dried (MgSO4anh)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography (n-Hexane:EtOAc:MeOH=10:3:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(OCC(=O)NC2=CC(=CC=C2)O)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 837 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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